molecular formula C8H6BrN3O2 B11860124 Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1250444-28-0

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B11860124
CAS No.: 1250444-28-0
M. Wt: 256.06 g/mol
InChI Key: OSZASZXYSRVGIP-UHFFFAOYSA-N
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Description

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with significant interest in the fields of organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridine derivatives, which undergo a tandem cyclization and bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction is carried out in ethyl acetate, and no base is required .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic route involving α-bromoketones and 2-aminopyridine derivatives suggests potential for industrial application. Optimization of reaction conditions, such as solvent choice and reaction temperature, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like TBHP or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the function of enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is unique due to the presence of the carboxylate group, which enhances its solubility and reactivity. This functional group also provides additional sites for further chemical modification, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, with the molecular formula C8_8H6_6BrN3_3O2_2 and a molecular weight of approximately 256.06 g/mol, is particularly noted for its potential as an antibacterial agent, especially against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) infections.

Antibacterial Properties

Research indicates that this compound exhibits promising antibacterial properties. Its mechanism of action may involve the inhibition of critical enzymes or proteins necessary for the survival of bacterial pathogens, particularly Mtb. Studies have shown that this compound can inhibit bacterial growth at low concentrations, making it a candidate for further exploration in drug development against resistant strains of TB.

In a comparative study of imidazo[1,2-a]pyridine analogues, several compounds demonstrated significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, highlighting the potential efficacy of related structures in combating resistant bacterial strains .

The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the carboxylate ester group enhances its chemical reactivity and biological properties. Research suggests that this compound may act by disrupting essential metabolic pathways in bacteria, leading to cell death .

In Vitro Studies

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. For instance, compounds structurally similar to this compound have shown inhibition zones indicating significant antibacterial activity. In one study, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications to the imidazo[1,2-a]pyrazine core can significantly affect biological activity. For example:

Compound NameStructural FeaturesKey Differences
6,8-Dibromoimidazo[1,2-a]pyrazineSimilar core structure but lacks the methyl esterContains two bromine atoms
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylateDifferent substitution pattern on the pyrazine ringEthyl group instead of methyl
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylateShares imidazole core but differs in fused ringContains a pyridine ring instead of pyrazine

These studies emphasize the importance of specific substitutions in enhancing or diminishing antibacterial activity.

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZASZXYSRVGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857532
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250444-28-0
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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